molecular formula C17H16N4O4S B2427578 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide CAS No. 1788846-50-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Cat. No. B2427578
M. Wt: 372.4
InChI Key: MPQUJIGHEICXTG-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

Research has explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. These compounds, including those with a structure similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide, have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). In silico molecular docking studies corroborate these in vitro findings (Abbasi et al., 2019).

Antibacterial Potential

Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. Synthesized compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Anticancer and Antimicrobial Properties

Novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for antibacterial and antiproliferative activity. Certain compounds in this group showed antimicrobial activity towards strains like Pseudomonas aeruginosa and Escherichia coli. They also inhibited the proliferation of breast carcinoma cell line MCF7, indicating potential anticancer applications (Poręba et al., 2015).

Antimalarial Activity

A study investigated the antimalarial activity of sulfonamide derivatives. Sulfonamide 6a, in particular, showed excellent antimalarial activity and selectivity due to the presence of a quinoxaline moiety attached to the sulfonamide ring system. This study highlights potential applications of these compounds in antimalarial therapies (Fahim & Ismael, 2021).

Selective 5-HT7 Receptor Antagonism

Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines found compounds that act as potent and selective 5-HT7 receptor antagonists. This could be relevant for developing therapies for CNS disorders (Canale et al., 2016).

B-Raf Kinase Inhibition

A study synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives and evaluated them for B-Raf inhibitory and anti-proliferation activities. One compound, in particular, showed potent biological activity, suggesting potential in cancer treatment (Yang et al., 2012).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-26(23,15-4-3-7-18-9-15)20-13-8-19-21(10-13)11-14-12-24-16-5-1-2-6-17(16)25-14/h1-10,14,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQUJIGHEICXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

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